Z-缬氨酸-缬氨酸-正亮氨酸-重氮甲基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Z-Val-Val-Nle-diazomethylketone is a useful research compound. Its molecular formula is C25H37N5O5 and its molecular weight is 487.59. The purity is usually 95%.

BenchChem offers high-quality Z-Val-Val-Nle-diazomethylketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Val-Val-Nle-diazomethylketone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质组学研究

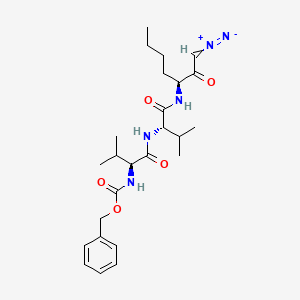

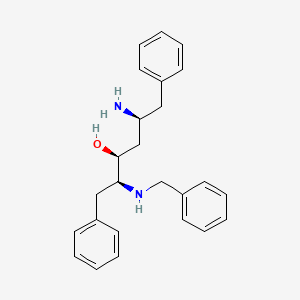

Z-缬氨酸-缬氨酸-正亮氨酸-重氮甲基酮被用于蛋白质组学研究 {svg_1}. 蛋白质组学是对蛋白质,特别是其结构和功能的大规模研究。该化合物可用于研究蛋白质相互作用、修饰和定位。

不可逆的组织蛋白酶抑制剂

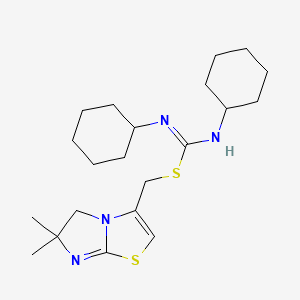

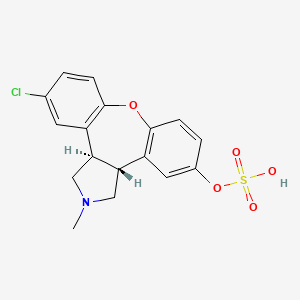

Z-缬氨酸-缬氨酸-正亮氨酸-重氮甲基酮被用作不可逆的组织蛋白酶抑制剂 {svg_2}. 组织蛋白酶是蛋白酶,在蛋白质降解、细胞信号传导和其他细胞过程中起着至关重要的作用。像Z-缬氨酸-缬氨酸-正亮氨酸-重氮甲基酮这样的抑制剂可以帮助研究人员了解这些过程,并有可能开发出治疗这些酶发挥作用的疾病的方法。

组织蛋白酶S的失活

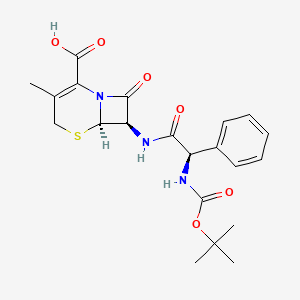

该化合物在使组织蛋白酶S失活方面比L有效380倍 {svg_3}. 组织蛋白酶S是一种在免疫反应中起作用的酶,其过度活跃与癌症和自身免疫性疾病等疾病有关。研究这种酶的抑制剂可能导致新的治疗策略。

巯基蛋白酶失活剂

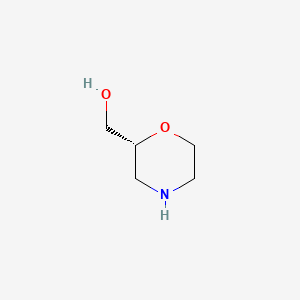

Z-缬氨酸-缬氨酸-正亮氨酸-重氮甲基酮是巯基蛋白酶的特异性失活剂 {svg_4}. 巯基蛋白酶是一种可以分解蛋白质的酶。它们参与许多生物过程,包括调节细胞生长和分化。这些酶的抑制剂可以成为生物学研究和药物开发中有用的工具。

信号转导研究

该化合物还可用于信号转导研究 {svg_5}. 信号转导是化学或物理信号通过细胞作为一系列分子事件传递的过程,最常见的是蛋白激酶催化的蛋白质磷酸化,最终导致细胞反应。

细胞分析

Z-缬氨酸-缬氨酸-正亮氨酸-重氮甲基酮可用于细胞分析 {svg_6}. 这涉及研究细胞的特性,包括它们的大小、形状以及它们表达的特定蛋白质。该化合物可用于操纵细胞过程并观察其效果。

安全和危害

Z-Val-Val-Nle-diazomethylketone is intended for research use only and is not intended for diagnostic or therapeutic use . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . In case of contact, rinse immediately with plenty of water and seek medical attention .

作用机制

Target of Action

The primary target of Z-Val-Val-Nle-diazomethylketone is cathepsin S , a type of thiol proteinase . Cathepsin S plays a crucial role in the degradation of proteins in lysosomes, which are cellular organelles involved in breaking down and recycling various biomolecules .

Mode of Action

Z-Val-Val-Nle-diazomethylketone acts as an irreversible inhibitor of cathepsin S . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus blocking its activity . This compound is 380 times more effective in inactivating cathepsin S than cathepsin L .

Biochemical Pathways

By inhibiting cathepsin S, Z-Val-Val-Nle-diazomethylketone disrupts the normal protein degradation process in lysosomes . This can affect various biochemical pathways that rely on protein turnover and may lead to the accumulation of undegraded proteins. The downstream effects of this disruption can vary depending on the cell type and the specific proteins involved.

Result of Action

The molecular and cellular effects of Z-Val-Val-Nle-diazomethylketone’s action are primarily related to its inhibition of cathepsin S. By blocking this enzyme, it can alter protein degradation in lysosomes, potentially leading to changes in cellular function and homeostasis .

生化分析

Biochemical Properties

Z-Val-Val-Nle-diazomethylketone is known to be an irreversible cathepsin inhibitor . It is 380 times more effective in inactivating cathepsin S than L . Cathepsins are a group of protease enzymes, and their inhibition can have significant effects on various biochemical reactions.

Molecular Mechanism

Z-Val-Val-Nle-diazomethylketone exerts its effects at the molecular level primarily through its action as a cathepsin inhibitor . It specifically inactivates thiol proteinases , which could lead to changes in protein degradation, enzyme activity, and gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is used in proteomics research , suggesting that it may have a role in long-term studies of protein function and degradation.

属性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(3S)-1-diazo-2-oxoheptan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O5/c1-6-7-13-19(20(31)14-27-26)28-23(32)21(16(2)3)29-24(33)22(17(4)5)30-25(34)35-15-18-11-9-8-10-12-18/h8-12,14,16-17,19,21-22H,6-7,13,15H2,1-5H3,(H,28,32)(H,29,33)(H,30,34)/t19-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPZPLSBQVJCBO-BVSLBCMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C=[N+]=[N-])NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B1146077.png)

![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)

![tetraazanium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B1146094.png)